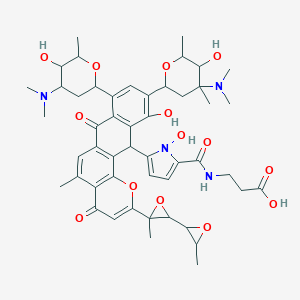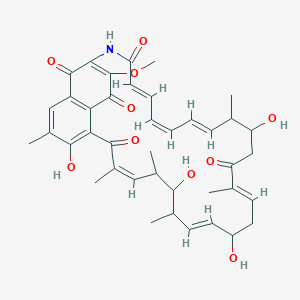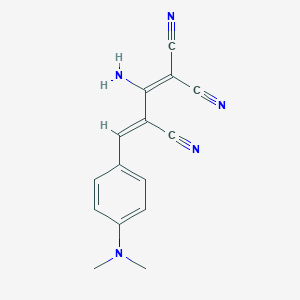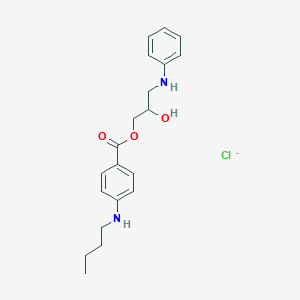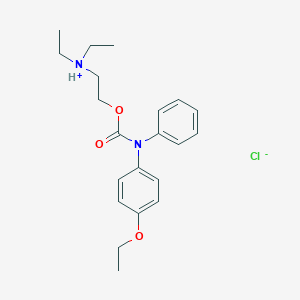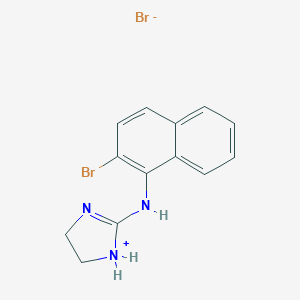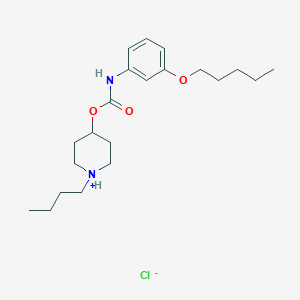
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride is a chemical compound used in scientific research for its potential pharmacological effects. It is a white crystalline powder with a molecular weight of 375.94 g/mol. This compound is also known by its chemical name, TAK-659.
Mecanismo De Acción
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride works by inhibiting the activity of kinases, which are enzymes that play a critical role in cell signaling pathways. It specifically targets the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells in various lymphoid malignancies. By inhibiting BTK, Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride can induce apoptosis (programmed cell death) of cancer cells and suppress the growth and proliferation of B-cells.
Biochemical and Physiological Effects:
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been shown to have several biochemical and physiological effects. It can inhibit the activation of B-cells and disrupt the BCR signaling pathway, leading to the suppression of cell growth and proliferation. It can also inhibit the production of cytokines, which are involved in inflammation and immune responses. Additionally, Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride can induce apoptosis of cancer cells and sensitize them to other chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride in lab experiments include its specificity for BTK and its potential therapeutic effects in cancer and autoimmune disorders. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
For research on Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride include the development of more potent and selective inhibitors of BTK, as well as the investigation of its potential therapeutic effects in other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosage and administration of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride in humans, as well as its potential side effects and drug interactions.
Métodos De Síntesis
The synthesis of Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride involves a multi-step process. The first step involves the reaction of 3-(pentyloxy)aniline with butyl chloroformate to form 1-butyl-3-(pentyloxy)carbonylaminobenzene. This intermediate is then reacted with piperidine to form Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, which is further purified to obtain the monohydrochloride salt.
Aplicaciones Científicas De Investigación
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride has been studied for its potential therapeutic effects in various diseases such as cancer, autoimmune disorders, and inflammation. It has been found to inhibit the activity of several kinases, including BTK, JAK, and FLT3, which are involved in cell signaling pathways that regulate cell growth, proliferation, and survival.
Propiedades
Número CAS |
105405-74-1 |
|---|---|
Nombre del producto |
Carbamic acid, (3-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride |
Fórmula molecular |
C21H35ClN2O3 |
Peso molecular |
399 g/mol |
Nombre IUPAC |
(1-butylpiperidin-1-ium-4-yl) N-(3-pentoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-3-5-7-16-25-20-10-8-9-18(17-20)22-21(24)26-19-11-14-23(15-12-19)13-6-4-2;/h8-10,17,19H,3-7,11-16H2,1-2H3,(H,22,24);1H |
Clave InChI |
QMECIPWRGUPTNI-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
SMILES canónico |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
Sinónimos |
(1-butyl-3,4,5,6-tetrahydro-2H-pyridin-4-yl) N-(3-pentoxyphenyl)carbam ate chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




benzene](/img/structure/B217147.png)
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
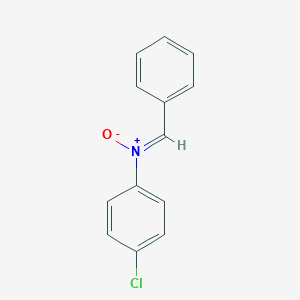

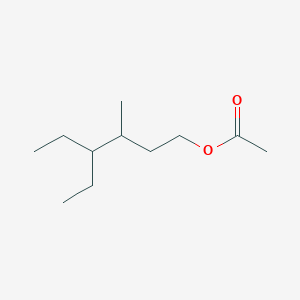
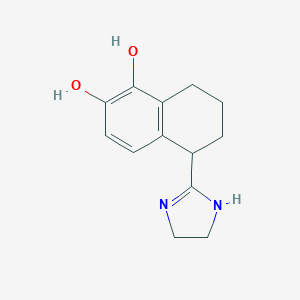
![2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)](/img/structure/B217197.png)
